molecular formula C17H27N3O B2362702 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide CAS No. 1448122-96-0

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide

Cat. No. B2362702
CAS RN: 1448122-96-0
M. Wt: 289.423
InChI Key: OMHPIGFXZMHZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Anticancer Potential

The research on ruthenium(III) coordination compounds for cancer therapy has highlighted the significant role of indazole derivatives. An improved synthetic approach to this class of coordination compounds has led to the preparation of new examples, demonstrating the influence of the alkyl substituent at the N1 position of the indazole backbone on both stability in aqueous media and biological activity in human cancer cell lines (Kuhn et al., 2015).

Antimicrobial Activity

Novel 1,2,3-triazole derivatives, prepared using click chemistry, have been screened for antimicrobial activity against Mycobacterium tuberculosis. These derivatives displayed significant activity and low cytotoxicity, suggesting the importance of developing new derivatives to treat mycobacterial infections (Boechat et al., 2011).

Synthesis Intermediates

The compound has also been a key intermediate in the synthesis of premafloxacin, an antibiotic under development for use against veterinary pathogens. This highlights its role in the preparation of pharmaceuticals through an efficient and stereoselective process (Fleck et al., 2003).

Solubility and Thermodynamics

Investigations into the solubility behavior of intermediates like isobutyramide, which share structural similarities with N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide, are crucial for pharmaceutical development. These studies help in understanding the solid-liquid equilibrium in various solvents, which is essential for synthesizing organic dyes and pharmaceuticals (Wu & Li, 2020).

Mechanism of Action

Target of Action

Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide might interact with its targets to modulate cell cycle progression.

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial infection, HIV infection, cancer progression, glucose metabolism, protozoal infection, hypertension, and others.

Result of Action

Based on the biological activities of indazole derivatives , the compound might exert anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive effects at the molecular and cellular levels.

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-12(2)17(21)18-11-15-14-9-5-6-10-16(14)20(19-15)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHPIGFXZMHZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide

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